3-Chloro-2,4-difluorobenzaldehyde
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Overview
Description
3-Chloro-2,4-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at the 3rd, 2nd, and 4th positions, respectively. This compound is an important intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries .
Mechanism of Action
Target of Action
3-Chloro-2,4-difluorobenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . .
Biochemical Pathways
As an intermediate in organic synthesis, it may be involved in various biochemical pathways depending on the final product it is used to synthesize .
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in the body
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,4-difluorobenzaldehyde can be synthesized through various methods. One common method involves the halogenation of 2,4-difluorobenzaldehyde with chlorine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective substitution at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: 3-Chloro-2,4-difluorobenzoic acid.
Reduction: 3-Chloro-2,4-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2,4-difluorobenzaldehyde is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzaldehyde: Similar structure but with different substitution pattern.
2,4-Difluorobenzaldehyde: Lacks the chlorine atom.
3-Chloro-4-fluorobenzaldehyde: Different substitution pattern with chlorine and fluorine at different positions
Uniqueness
3-Chloro-2,4-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms in specific positions enhances its utility in selective synthetic transformations and makes it a valuable intermediate in various industrial applications .
Properties
IUPAC Name |
3-chloro-2,4-difluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBQQCWWJXDNJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395716 |
Source
|
Record name | 3-Chloro-2,4-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127675-46-1 |
Source
|
Record name | 3-Chloro-2,4-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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